2-(3-Chloro-2-methylphenoxy)acetic acid
Overview
Description
“2-(3-Chloro-2-methylphenoxy)acetic acid” is a white to light brown solid . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . It is used to control root parasitic weeds .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base . This reaction results in the formation of “this compound” and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Chemical Reactions Analysis
“this compound” reacts as a weak acid to neutralize bases, both organic (for example, the amines) and inorganic . It may corrode iron, steel, and aluminum parts and containers if moist .Physical and Chemical Properties Analysis
“this compound” is a white to light brown solid . It has a density of 1.18-1.21 g/cm3 . It is slightly soluble in water .Mechanism of Action
Target of Action
The primary target of 2-(3-Chloro-2-methylphenoxy)acetic acid, also known as MCPA, is the plant growth hormone auxin . Auxins play a crucial role in plant growth and development, influencing cell elongation, division, and differentiation .
Mode of Action
MCPA mimics the action of auxin, leading to uncontrolled growth in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
MCPA affects the auxin signaling pathway, disrupting normal plant growth and development. The major metabolite of MCPA degradation is MCP (4-chloro-2-methylphenol). The pathway could involve the cleavage of the ether linkage, yielding MCP and acetate acid .
Pharmacokinetics
It is known that mcpa is soluble in water, which facilitates its absorption and distribution within the plant . The compound’s bioavailability is influenced by its chemical properties, such as its solubility and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(3-Chloro-2-methylphenoxy)acetic acid acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth . Thus, when applied to monocotyledonous crops such as wheat or maize (corn), they selectively kill broad-leaf weeds, leaving the crops relatively unaffected .
Cellular Effects
The cellular effects of this compound are primarily due to its role as an auxin mimic. It induces abnormal growth in plants, particularly in broad-leaf species . It also reduces the uptake of nutrients such as nitrogen, phosphorus, and potassium, as well as hormone levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with auxin receptors in plant cells . By mimicking the natural auxin indoleacetic acid (IAA), it triggers uncontrolled growth in the plant, leading to the death of the plant .
Temporal Effects in Laboratory Settings
It is known that MCPA is a stable compound and its effects on plant growth can be observed shortly after application .
Metabolic Pathways
The metabolic pathways of this compound involve its conversion into other compounds within the plant. For example, it is known to be hydroxylated to form (4-chloro-2-hydroxymethylphenoxy)acetic acid, which accumulates largely as a glycosidic conjugate .
Properties
IUPAC Name |
2-(3-chloro-2-methylphenoxy)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSHQWWBXCWJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615430 | |
Record name | (3-Chloro-2-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579-64-6, 94323-49-6 | |
Record name | 2-(3-Chloro-2-methylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-2-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.